ERα Degradation Potency: Brilanestrant vs. Fulvestrant and Oral SERD Class Benchmarks
Brilanestrant demonstrates sub-nanomolar ERα degradation potency in MCF-7 breast cancer cells, with an EC₅₀ of 0.7 nM [1]. This positions Brilanestrant among the most potent oral SERDs evaluated in vitro. While direct head-to-head degradation assay data versus fulvestrant are not available in the public domain, cross-study comparisons indicate that Brilanestrant achieves robust ERα degradation at concentrations significantly lower than those required for transcriptional antagonism in reporter assays (IC₅₀ = 2 nM for 3× ERE) . The compound's ERα binding affinity (IC₅₀ = 6.1 nM) and functional degradation activity are well-characterized across multiple independent vendor datasheets .
| Evidence Dimension | ERα degradation EC₅₀ |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Fulvestrant: direct comparative degradation data not available in public domain; Brilanestrant ERα binding IC₅₀ = 6.1 nM |
| Quantified Difference | Not applicable (cross-study context; direct comparator degradation data unavailable) |
| Conditions | MCF-7 breast cancer cell viability assay |
Why This Matters
Sub-nanomolar degradation EC₅₀ confirms high intrinsic ERα-targeting potency, which supports compound selection for in vitro mechanistic studies of ERα turnover.
- [1] BioTool. Brilanestrant (GDC-0810) Technical Datasheet - Biological Activity. View Source
